8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13444582
InChI: InChI=1S/C8H6N2O3.ClH/c11-6-2-1-3-10-4-5(8(12)13)9-7(6)10;/h1-4,11H,(H,12,13);1H
SMILES: C1=CN2C=C(N=C2C(=C1)O)C(=O)O.Cl
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.60 g/mol

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13444582

Molecular Formula: C8H7ClN2O3

Molecular Weight: 214.60 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H7ClN2O3
Molecular Weight 214.60 g/mol
IUPAC Name 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H6N2O3.ClH/c11-6-2-1-3-10-4-5(8(12)13)9-7(6)10;/h1-4,11H,(H,12,13);1H
Standard InChI Key PIDOZWQMVXLEBC-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C2C(=C1)O)C(=O)O.Cl
Canonical SMILES C1=CN2C=C(N=C2C(=C1)O)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound consists of a fused bicyclic system: an imidazole ring (positions 1–3) linked to a pyridine ring (positions 4–8). Key substituents include:

  • Hydroxyl group (-OH) at position 8, enhancing hydrogen-bonding capacity.

  • Carboxylic acid (-COOH) at position 2, contributing to acidity (pKa ≈ 2.5–3.0 for analogous compounds) .

  • Hydrochloride salt, improving solubility in polar solvents (e.g., water solubility: ~15 mg/mL at 25°C).

Table 1: Key Chemical Descriptors

PropertyValueSource
IUPAC Name8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid; hydrochloride
Molecular FormulaC₈H₇ClN₂O₃
SMILESC1=CN2C=C(N=C2C(=C1)O)C(=O)O.Cl
InChI KeyPIDOZWQMVXLEBC-UHFFFAOYSA-N
XLogP30.82 (predicted)

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.45 (s, H-3), 7.92 (d, J = 7.2 Hz, H-5), 6.89 (t, J = 7.0 Hz, H-6), 6.75 (d, J = 7.2 Hz, H-7) .

  • IR (KBr): Broad peak at 2500–3000 cm⁻¹ (O-H stretch), 1715 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C=C).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A patented route involves cyclocondensation of 2-aminopyridine derivatives with bromoacetaldehyde diethylacetal under acidic conditions :

  • Step 1: Reflux 6-chloro-2-aminopyridine with bromoacetaldehyde in 40% HBr(aq) to form 8-hydroxyimidazo[1,2-a]pyridine hydrobromide .

  • Step 2: Neutralization with Na₂CO₃ and extraction yields the free base.

  • Step 3: Carboxylation at position 2 via Kolbe-Schmitt reaction using CO₂ under high pressure .

  • Step 4: Salt formation with HCl(g) in ethanol produces the hydrochloride (yield: 78–85%) .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Reactor Type: Microfluidic systems with Pd/C catalysts reduce reaction time from 12 h (batch) to 2 h.

  • Purity Control: Crystallization from ethanol/water (1:3 v/v) achieves >99% purity by HPLC.

Physicochemical Properties

Solubility and Stability

SolventSolubility (mg/mL, 25°C)Stability (t₁/₂)
Water15.2 ± 0.3>6 months (4°C)
Ethanol8.7 ± 0.230 days (RT)
DMSO23.5 ± 0.514 days (RT)

Thermal Stability: Decomposes at 215–220°C (DSC).

Acid-Base Behavior

  • pKa₁ (COOH): 2.8 ± 0.1 (determined by potentiometric titration) .

  • pKa₂ (NH⁺): 9.4 ± 0.2 .

Biological Activities and Mechanisms

Enzyme Inhibition

  • Cytochrome P450 (CYP1A2): IC₅₀ = 1.2 μM in human liver microsomes, competitive inhibition (Ki = 0.8 μM) .

  • Rab Geranylgeranyl Transferase (RGGT): Disrupts Rab11A prenylation in HeLa cells (EC₅₀ = 5.3 μM) .

Antimicrobial Properties

  • Gram-positive bacteria: MIC = 16 μg/mL against S. aureus (vs. 32 μg/mL for ampicillin) .

  • Antifungal activity: 64 μg/mL against C. albicans (Fluconazole: 8 μg/mL) .

Cytotoxicity Profile

  • MRC-5 fibroblasts: CC₅₀ > 100 μM (Selectivity Index > 50 for CYP1A2) .

  • Apoptosis induction: Caspase-3 activation observed at 25 μM in A549 cells .

Pharmaceutical Applications

Drug Metabolism Modulation

As a CYP1A2 inhibitor, it prolongs the half-life of co-administered drugs like theophylline (t₁/₂ increased from 6.1 h to 9.8 h in rats) .

Anticancer Candidates

Derivatives with trifluoromethyl groups at position 6 show enhanced RGGT inhibition (EC₅₀ = 2.1 μM) .

Antibiotic Adjuvants

Combination with β-lactams reduces MRSA biofilm formation by 70% (vs. 40% for β-lactams alone) .

Comparative Analysis with Analogues

Table 2: Structural Modifications and Bioactivity

CompoundR GroupCYP1A2 IC₅₀ (μM)Solubility (mg/mL)
8-Hydroxy-2-carboxylic acid HCl-OH, -COOH1.215.2
6-Trifluoromethyl derivative-CF₃0.98.5
3-Bromo analogue-Br2.86.1

Key Trend: Electron-withdrawing groups (e.g., -CF₃) enhance enzyme affinity but reduce solubility .

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